molecular formula C16H12N2O2 B12536747 Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester CAS No. 653573-26-3

Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester

Cat. No.: B12536747
CAS No.: 653573-26-3
M. Wt: 264.28 g/mol
InChI Key: BZEKBWRAVXJONX-UHFFFAOYSA-N
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Description

Ergoline-8-carboxylic acid derivatives are a class of compounds with a tetracyclic ergoline backbone, known for their interactions with serotonin (5-HT) receptors, particularly 5-HT2 subtypes . Structural analogs, such as 9,10-didehydro and dihydro derivatives, are well-documented, and their properties can inform a comparative analysis (see Table 1) .

Properties

CAS No.

653573-26-3

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 4,6-dihydroindolo[4,3-fg]quinoline-9-carboxylate

InChI

InChI=1S/C16H12N2O2/c1-20-16(19)10-5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18-8-10/h2-5,7-8,17H,6H2,1H3

InChI Key

BZEKBWRAVXJONX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(CC3=CNC4=CC=CC2=C34)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester typically involves multiple steps, starting from simpler ergoline derivatives. The process often includes:

    Formation of the Ergoline Core: This can be achieved through various methods, including the Fischer indole synthesis.

    Functional Group Modifications: Introduction of the carboxylic acid group and subsequent esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester can undergo several types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of double bonds or other reducible groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
Ergoline derivatives are recognized for their significant biological activities. The methyl ester form of Ergoline-8-carboxylic acid has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. It exhibits antiviral, anti-inflammatory, and anticancer properties, making it a valuable scaffold for drug development .

1.2 Serotonin Receptor Antagonism
Research indicates that certain cycloalkyl esters of Ergoline-8-carboxylic acid can act as serotonin antagonists. A specific study demonstrated that (8β)-6-methyl-1-(1-methylethyl)ergoline-8-carboxylic acid cyclohexyl ester showed high affinity for vascular 5HT2 receptors, suggesting potential therapeutic applications in treating conditions related to serotonin dysregulation .

Industrial Applications

2.1 Dyes and Pigments
The compound serves as a versatile building block in the synthesis of dyes and pigments. Its unique optical properties allow for the production of high-quality colorants suitable for textiles and plastics . The ability to achieve high stereoselectivity during synthesis enhances its value in industrial applications.

2.2 Agrochemicals
Ergoline-8-carboxylic acid derivatives are also utilized in the formulation of agrochemicals. Their effectiveness as chemical intermediates contributes to the development of pesticides and herbicides that are essential for modern agriculture .

Material Science

3.1 Catalysts and Surfactants
The compound is employed in producing various industrial chemicals such as surfactants and catalysts. Its unique chemical structure facilitates reactions necessary for synthesizing complex materials used in electronic applications and nanotechnology .

3.2 Cosmetic Ingredients
In cosmetic formulations, Ergoline-8-carboxylic acid derivatives are valued for their functional properties as skin conditioning agents and preservatives, enhancing product stability and efficacy .

Case Studies

Study Title Findings Application Area
Synthesis of Ergoline DerivativesDemonstrated the synthesis of ergoline derivatives with enhanced biological activityPharmaceuticals
Evaluation of Serotonin AntagonistsIdentified ergoline esters with high affinity for serotonin receptorsNeurology
Development of High-Quality DyesAchieved production of colorants with superior optical propertiesIndustrial Chemistry

Mechanism of Action

The mechanism of action of Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Key structural variations among ergoline-8-carboxylic acid methyl esters include:

  • Dehydrogenation patterns : The number and position of double bonds (e.g., 9,10-didehydro vs. saturated dihydro forms).
  • Substituents : Methyl, allyl, or cycloalkyl groups at N1, N6, or ester positions.
  • Stereochemistry : Configuration at the 8β position, which enhances receptor affinity .

Table 1. Physicochemical Comparison of Selected Ergoline Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) Key Substituents
Ergoline-8-carboxylic acid methyl ester (30341-92-5) C₁₆H₁₈N₂O₂ 270.33 1.248 469.8 None (base structure)
9,10-Dihydroergoline-8-carboxylic acid methyl ester (35470-53-2) C₁₇H₂₀N₂O₂ 284.35 1.227 453.8 9,10-dihydro, 6-methyl
9,10-Didehydro-6-methylergoline-8-carboxylic acid methyl ester (1159774-79-4) C₁₇H₁₈N₂O₂ 282.34 1.30 469.0 9,10-didehydro, 6-methyl
6-Allylergoline-8-carboxylic acid methyl ester (72821-79-5) C₁₉H₂₂N₂O₂ 298.40 N/A N/A 6-allyl, 8β configuration
Lysergic acid methyl ester (4579-64-0) C₁₇H₁₈N₂O₂ 282.34 N/A N/A 9,10-didehydro, 6-methyl, 8β

Notes:

  • Increased dehydrogenation (e.g., 9,10-didehydro) correlates with higher density and boiling points due to reduced saturation .
  • The 8β configuration (e.g., in lysergic acid methyl ester) is critical for receptor binding .

Pharmacological Activity

Ergoline derivatives exhibit potent 5-HT2 receptor antagonism, influenced by substituents and stereochemistry:

  • N1 and N6 substituents: The presence of isopropyl (N1) and methyl (N6) groups maximizes 5-HT2 receptor affinity . For example, LY53857 (an ergoline ester with N1-isopropyl and N6-methyl) shows nanomolar receptor binding .
  • Ester modifications : Cycloalkyl esters (e.g., cyclohexyl) enhance lipophilicity and receptor interaction compared to methyl esters .
  • Dehydrogenation : 9,10-Didehydro derivatives (e.g., lysergic acid methyl ester) exhibit stronger receptor binding than dihydro analogs due to planarization of the ergoline ring system .

Key Findings from Structural-Activity Studies :

  • The 8β configuration increases 5-HT2 receptor affinity by 10-fold compared to 8α isomers .
  • Allyl or methoxy substitutions (e.g., 6-allyl in CAS 72821-79-5) may alter metabolic stability without compromising activity .

Critical Notes

Nomenclature Ambiguities: The term "hexadehydro" in the target compound’s name is inconsistent with established ergoline chemistry, which typically features 1–2 double bonds (e.g., 9,10-didehydro). Clarification of the structure is needed .

Data Gaps : Boiling points and receptor affinity values are unavailable for some analogs, highlighting the need for further experimental characterization.

Stereochemical Sensitivity : Activity differences between 8α and 8β configurations underscore the importance of stereochemistry in drug design .

Biological Activity

Ergoline-8-carboxylic acid, 5,6,7,8,9,10-hexadehydro-, methyl ester (also referred to as Ergoline-8-carboxylic acid methyl ester) is a compound belonging to the ergoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
IUPAC Name: Methyl 7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate

The compound features a complex structure typical of ergolines, which often interact with various neurotransmitter systems in the body.

Ergoline derivatives are primarily known for their interaction with neurotransmitter receptors. Ergoline-8-carboxylic acid methyl ester exhibits significant affinity for serotonin (5HT) and dopamine receptors. These interactions can lead to various physiological effects such as modulation of mood, perception, and cognition .

Pharmacological Profile

  • Serotonin Receptor Interaction : Research indicates that ergoline derivatives can act as antagonists at the 5HT2 receptor. For instance, the cycloalkyl esters of Ergoline-8-carboxylic acid were studied for their ability to block vascular 5HT2 receptors effectively .
  • Dopaminergic Activity : The compound has been noted for its dopaminergic agonistic properties. Studies have shown that it can potentially treat conditions related to dopamine deficiency, such as Parkinson's disease .
  • Neuroprotective Effects : Some studies suggest that ergoline derivatives may exhibit neuroprotective properties due to their ability to modulate neurotransmitter systems.

Toxicity and Safety

Toxicological studies indicate that ergoline derivatives generally exhibit low toxicity levels in repeated-dose toxicity experiments. For example, a study on similar compounds showed no adverse effects at doses up to 2,500 mg/kg body weight per day in animal models .

Table: Summary of Biological Activities of Ergoline-8-Carboxylic Acid Methyl Ester

Activity Mechanism Reference
Serotonin Receptor AntagonismBlocks 5HT2 receptors
Dopaminergic AgonismEnhances dopaminergic activity
Neuroprotective EffectsModulates neurotransmitter systems
Low ToxicitySafe in sub-chronic studies

Case Study: Neuroprotective Potential

A notable study investigated the neuroprotective effects of ergoline derivatives in a model of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive functions in treated animals compared to controls. This suggests potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of ergoline derivatives has highlighted that modifications at specific positions on the ergoline skeleton can enhance receptor affinity and biological activity. For example, substituents at the N1 and N6 positions have been shown to significantly affect the binding affinity at serotonin receptors .

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